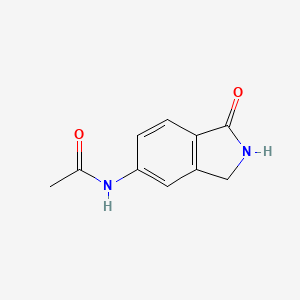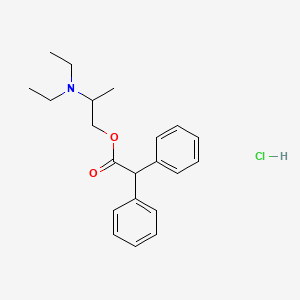![molecular formula C21H21N3O5 B13834995 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 is a labeled analogue of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone, which is an intermediate of Rivaroxaban. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The general synthetic route includes the following steps :
Formation of the Phthalimido Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimido intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group.
Amination: The hydroxylated intermediate is then reacted with an amine to introduce the propylamine group.
Morpholinone Formation: The final step involves the formation of the morpholinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve the desired product .
化学反応の分析
Types of Reactions
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under different conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学的研究の応用
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 is widely used in scientific research, including:
Chemistry: Used as a reference compound for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in the synthesis of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and metabolic pathways .
類似化合物との比較
Similar Compounds
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone: The unlabeled analogue of the compound.
Rivaroxaban: A direct oral anticoagulant that shares a similar intermediate.
Uniqueness
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This labeling allows researchers to trace the compound’s metabolic pathways and interactions more accurately .
特性
分子式 |
C21H21N3O5 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
2-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D |
InChIキー |
CKFVSMPWXAASIQ-UHGWFWFDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1NC[C@H](CN2C(=O)C3=CC=CC=C3C2=O)O)[2H])[2H])N4CCOCC4=O)[2H] |
正規SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)
![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)

![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)






